CWHM-1552

説明

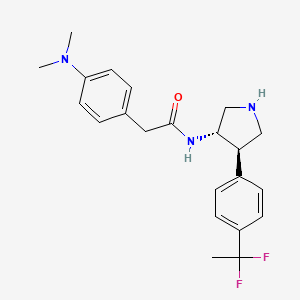

This compound features a stereochemically defined pyrrolidine core (3S,4R configuration) substituted with a 4-(1,1-difluoroethyl)phenyl group and an acetamide moiety linked to a 4-(dimethylamino)phenyl group.

特性

分子式 |

C22H27F2N3O |

|---|---|

分子量 |

387.5 g/mol |

IUPAC名 |

N-[(3S,4R)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide |

InChI |

InChI=1S/C22H27F2N3O/c1-22(23,24)17-8-6-16(7-9-17)19-13-25-14-20(19)26-21(28)12-15-4-10-18(11-5-15)27(2)3/h4-11,19-20,25H,12-14H2,1-3H3,(H,26,28)/t19-,20+/m0/s1 |

InChIキー |

WQTOGFREMHSJJS-VQTJNVASSA-N |

異性体SMILES |

CC(C1=CC=C(C=C1)[C@@H]2CNC[C@H]2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F |

正規SMILES |

CC(C1=CC=C(C=C1)C2CNCC2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F |

製品の起源 |

United States |

生物活性

N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H27F2N3O, with a molecular weight of 387.5 g/mol. Its structure includes a pyrrolidine ring, which is known for its diverse biological activities.

Research indicates that compounds with similar structures to N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide often exhibit various mechanisms of action:

- Inhibition of Apolipoprotein L-1 (APOL1) : This compound has been identified as an inhibitor of APOL1, which plays a role in kidney disease and other disorders .

- Anticancer Activity : Studies have shown that related pyrrolidinone derivatives possess significant anticancer properties. For instance, certain compounds demonstrated cytotoxic effects against breast cancer cell lines (MDA-MB-231 and Panc-1), inhibiting cell colony formation and viability at low micromolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 1 & 2 | Complete inhibition of colony growth |

| Cytotoxicity | Panc-1 | 2 | Strong inhibition of colony formation |

| Migration Inhibition | MDA-MB-231 & Panc-1 | 2 | No significant effect observed |

Case Study 1: Anticancer Properties

In a study evaluating the anticancer activity of several pyrrolidinone derivatives, N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide was tested alongside other compounds. It was found to significantly disturb the colony growth of MDA-MB-231 cells at concentrations of 1 and 2 µM. The mechanism suggested involves apoptosis induction and cell cycle arrest .

Case Study 2: Inhibition of APOL1

Another study highlighted the potential of this compound as an APOL1 inhibitor. The inhibition of APOL1 is crucial for developing therapeutics targeting kidney diseases associated with this protein. The research provides insights into the structure-activity relationship that could enhance the efficacy of such inhibitors .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of substituent effects and pharmacological profiles:

Key Comparative Insights

Core Structure Variations: The target compound’s pyrrolidine core contrasts with the pyrrolo-pyridazine scaffolds in Examples 321 and 68 .

Fluorinated Substituents :

- The 1,1-difluoroethyl group in the target compound introduces steric bulk and electron-withdrawing effects, similar to the 2,3-difluorophenyl groups in Example 321 . Such substituents enhance metabolic stability and modulate target binding via hydrophobic interactions.

- In contrast, the 4-fluorophenyl group in 1201189-85-6 offers simpler fluorination, which may reduce synthetic complexity but limit electronic effects compared to difluoroethyl.

This contrasts with the trifluoromethyl group in Example 321, which is electron-withdrawing and lipophilic .

Stereochemical Considerations :

- The (3S,4R) configuration in the target compound and 1201189-85-6 highlights the importance of stereochemistry in receptor binding. Similar pyrrolidine derivatives in patents emphasize enantiomeric purity for optimized activity .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in EP 4 374 877 A2, which employ palladium-catalyzed couplings for fluorinated aryl groups .

- Pharmacological Potential: The dimethylamino and difluoroethyl groups suggest dual mechanisms—electron donation for solubility and fluorophilic interactions for target engagement. This is supported by ’s discussion of dimethylamino groups in enzyme inhibitors .

- Comparative Limitations : Direct pharmacological data (e.g., IC50, logP) for the target compound are absent in the evidence. Inferences rely on structural analogs, such as the pyrrolo-pyridazine derivatives with demonstrated kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。